3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyethyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with an acetylating agent, followed by nitration and hydroxyethylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques are essential to ensure consistent quality and scalability. Industrial methods may also focus on optimizing reaction times, reducing waste, and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one depends on its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, the nitrophenyl group may participate in redox reactions, while the hydroxyethyl group may form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-phenyl-2H-pyrrol-5-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-methylphenyl)-2H-pyrrol-5-one: Contains a methyl group instead of a nitro group, affecting its properties.
Uniqueness
The presence of the nitrophenyl group in 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one imparts unique electronic and steric effects, influencing its reactivity and potential applications. This compound’s specific combination of functional groups makes it a valuable target for research and development in various scientific disciplines.
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-8(18)11-12(15(6-7-17)14(20)13(11)19)9-2-4-10(5-3-9)16(21)22/h2-5,12,17,19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOVENCOHBPRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.